Compound Description: DU 125530 is a selective and silent 5-HT1A receptor antagonist. Studies have shown its potential in treating anxiety and mood disorders. []
Relevance: While sharing the piperazine moiety with 1-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]ethanone, DU 125530 features a distinct benzisothiazole group, showcasing variations in chemical structures targeting the 5-HT1A receptor. []
Compound Description: WAY-100635 serves as a radioligand used in Positron Emission Tomography (PET) studies for assessing 5-HT1A receptor occupancy in the human brain. []
Relevance: This compound exhibits significant structural similarity to 1-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]ethanone. Both compounds share a core structure composed of a methoxyphenyl group linked to a piperazine ring, further connected to an ethyl spacer. This shared scaffold suggests their potential interaction with similar biological targets, particularly those involving the 5-HT1A receptor. []
Compound Description: WAY 100635 acts as a potent antagonist at both dorsal raphe nucleus (DRN) and CA1 hippocampal 5-HT1A receptors. It exhibits regional differences in its antagonistic behavior, potentially due to variations in antagonist-receptor interaction kinetics. []
Relevance: Similar to WAY-100635 trihydrochloride, this compound also shares a close structural resemblance to 1-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]ethanone, indicating potential for interaction with similar biological targets, particularly the 5-HT1A receptor. []
Compound Description: XB513 is a novel compound designed to exhibit both calcium agonistic and α-1 adrenergic receptor antagonistic properties. This dual functionality makes it a potential candidate for treating congestive heart failure. []
Relevance: XB513 incorporates a 2-methoxyphenylpiperazine moiety within its structure, a feature also present in 1-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]ethanone. This shared structural element suggests potential overlap in their biological activities or interactions with similar target receptors. []
Compound Description: Rec 15/3079 acts as a potent pre- and postsynaptic 5-HT1A receptor antagonist. It displays promising therapeutic effects in controlling bladder function at the central nervous system level, showing potential for treating bladder dysfunction with minimal central nervous system side effects. [, ]
Relevance: Rec 15/3079 shares a remarkable structural similarity with 1-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]ethanone. Both compounds share a 2-methoxyphenylpiperazine unit linked to an ethyl spacer and a cyclohexanecarboxamide moiety. This significant structural overlap suggests potential similarities in their binding affinities and activities towards the 5-HT1A receptor. [, ]
Compound Description: SGB-1534 displays potent antihypertensive properties primarily attributed to its α1-adrenoceptor blocking action in vascular tissues. [, , ]
Relevance: Both SGB-1534 and 1-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]ethanone belong to a class of compounds containing the methoxyphenylpiperazine moiety, suggesting potential for shared pharmacological activities related to their interaction with similar biological targets. [, , ]
Compound Description: Ro 22-4839 acts as a cerebral circulation improver, displaying both vasodilating and vasospasmolytic properties. Its mechanism of action involves calmodulin antagonism, particularly in smooth muscle contraction, and α1-adrenoceptor blocking activity. Ro 22-4839 has shown potential in preventing stroke symptoms and improving cerebral blood flow. [, , ]
Relevance: Ro 22-4839, with its methoxyphenylpiperazine structural motif, aligns with 1-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]ethanone within a group of compounds exhibiting potential for similar biological activities, particularly those related to smooth muscle relaxation and interaction with the central nervous system. [, , ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.